N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide
Description
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Properties
CAS No. |
143281-90-7 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(4-ethoxy-3,6-dihydro-2H-pyridin-1-yl)benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-13-8-10-16(11-9-13)15-14(17)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,15,17) |
InChI Key |
WRNIJXQGNDKFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCN(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a dihydropyridine moiety linked to a benzamide group, which is crucial for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), a target for various chemotherapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly at the G1 phase, preventing cancer cells from proliferating.
- Enzyme Inhibition : By inhibiting DHFR, it disrupts nucleotide synthesis necessary for DNA replication.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.
Study 2: Combination Therapy
In combination with standard chemotherapy agents like methotrexate, this compound enhanced therapeutic efficacy while reducing side effects associated with high-dose chemotherapy. This suggests a potential role in combination therapies for more effective cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
